molecular formula C20H15Cl2FN2O2 B4556730 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide

3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide

Cat. No.: B4556730
M. Wt: 405.2 g/mol
InChI Key: VNKQXARLEGDOHA-MDWZMJQESA-N
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Description

3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O2 and its molecular weight is 405.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0494613 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Complex Formation

Studies have explored the reactivity of compounds with similar structures, focusing on their ability to undergo transformations and form complexes with metals. For instance, research by Braun, Frank, and Ganter (2012) delves into the reactivity of oxalamide-based carbenes, examining how these compounds interact with various substrates and elemental selenium, and how they can form complexes with rhodium. Such studies highlight the potential of complex chemical structures to participate in diverse chemical reactions, potentially leading to the development of novel materials or catalysts (Braun, M., Frank, W., & Ganter, C., 2012).

Insecticidal Activity

The synthesis and evaluation of compounds with halovinyl side chains, as investigated by Elliott, Janes, and Khambay (1986), demonstrate moderate to high insecticidal activities. This research suggests that compounds with specific fluorinated or chlorinated substituents could serve as effective insecticides, offering potential applications in agricultural science and pest management (Elliott, M., Janes, N. F., & Khambay, B., 1986).

Medicinal Chemistry and Drug Design

The development of selective cyclooxygenase-2 (COX-2) inhibitors by Hashimoto et al. (2002) is an example of how complex chemical structures can be optimized for therapeutic purposes. The introduction of specific substituents, such as a fluorine atom, can enhance the selectivity and potency of compounds for drug development, highlighting the relevance of chemical structure manipulation in the creation of new medications (Hashimoto, H., Imamura, K., Haruta, J., & Wakitani, K., 2002).

Antimicrobial and Antipathogenic Activity

Research on the synthesis and evaluation of chalcones as anti-microbial agents, as well as studies on thiourea derivatives with antipathogenic activity, illustrate the potential of chemically complex compounds to serve as bases for developing new antimicrobial and antipathogenic treatments. These studies suggest that the incorporation of specific functional groups, such as fluorine or chlorine, into chemical structures could enhance their biological activity and efficacy against various pathogens (Manivannan, S., 2020); (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).

Properties

IUPAC Name

(E)-3-[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O2/c21-14-4-7-19(27-11-16-17(22)2-1-3-18(16)23)12(9-14)8-13(10-24)20(26)25-15-5-6-15/h1-4,7-9,15H,5-6,11H2,(H,25,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKQXARLEGDOHA-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=C(C=CC(=C2)Cl)OCC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCC3=C(C=CC=C3Cl)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide
Reactant of Route 2
Reactant of Route 2
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide
Reactant of Route 3
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide
Reactant of Route 4
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide
Reactant of Route 5
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide
Reactant of Route 6
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.